
3-Chloromandelic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloromandelic acid amide is a derivative of mandelic acid, where the hydroxyl group is replaced by an amide group, and a chlorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromandelic acid amide typically involves the reaction of 3-chlorobenzaldehyde with potassium cyanide in the presence of a suitable catalyst to form 3-chloromandelonitrile. This intermediate is then hydrolyzed to produce 3-chloromandelic acid, which is subsequently converted to its amide form using ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods using recombinant Escherichia coli strains expressing specific enzymes such as oxynitrilase and nitrilase. These enzymes facilitate the conversion of chlorinated benzaldehydes to the desired amide with high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloromandelic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: 3-Chloromandelic acid.
Reduction: 3-Chlorophenylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloromandelic acid amide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and enzyme specificity.
Mechanism of Action
The mechanism of action of 3-Chloromandelic acid amide involves its interaction with specific enzymes or receptors in biological systems. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also participate in halogen bonding, further modulating the compound’s interactions with molecular targets .
Comparison with Similar Compounds
Mandelic Acid Amide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Chloromandelic Acid Amide: Chlorine substitution at the fourth position, leading to variations in chemical properties and applications.
2-Chloromandelic Acid Amide: Chlorine substitution at the second position, affecting the compound’s steric and electronic characteristics.
Uniqueness: 3-Chloromandelic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
OENYBIZVWXUXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



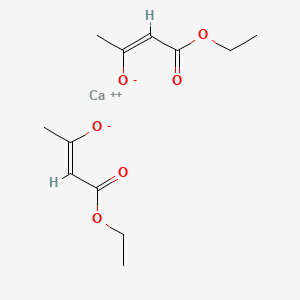
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
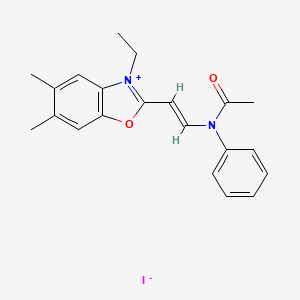
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

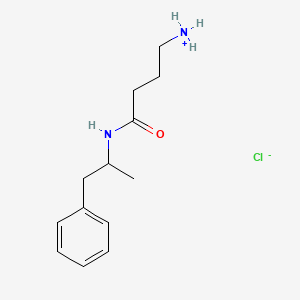
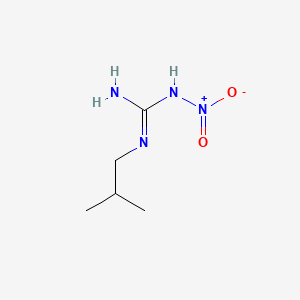

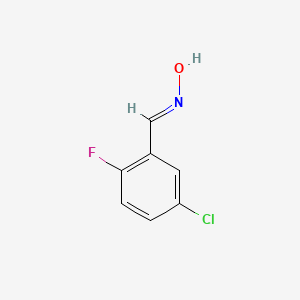

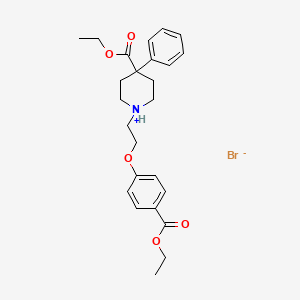
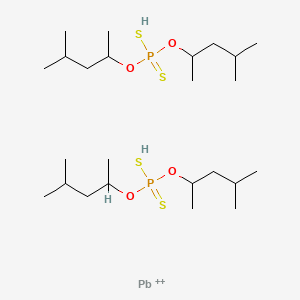
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
